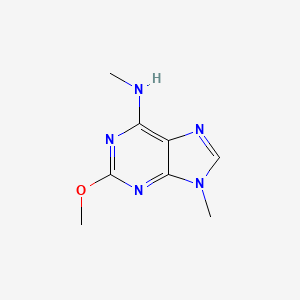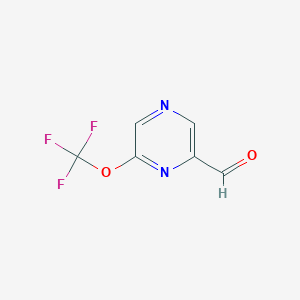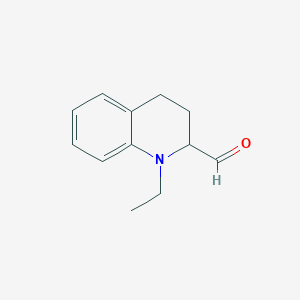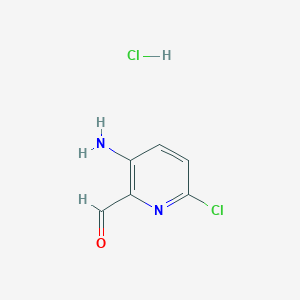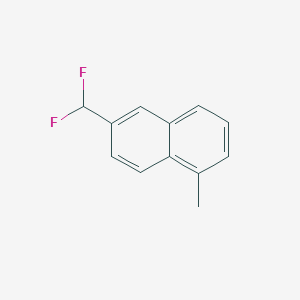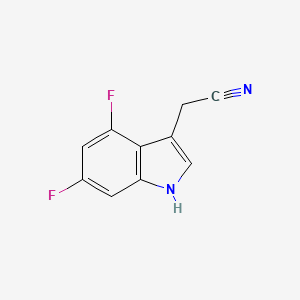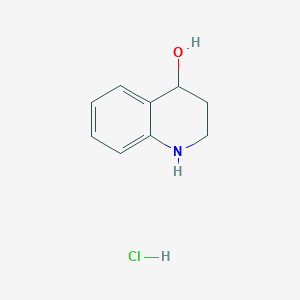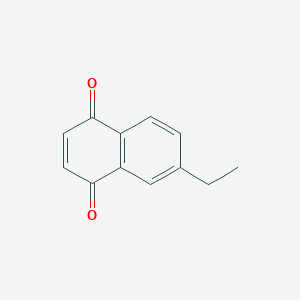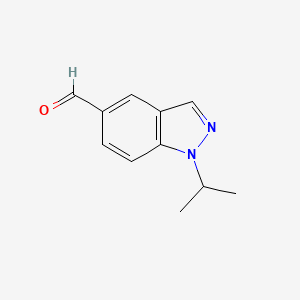
1-Isopropyl-1H-indazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-indazole-5-carbaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, which produces the desired indazole structure . Another approach involves the use of 2-hydroxylbenzaldehyde and hydrazine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: 1-Isopropyl-1H-indazole-5-carboxylic acid.
Reduction: 1-Isopropyl-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Isopropyl-1H-indazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indazole-5-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The indazole ring structure is known to interact with various biological pathways, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
1H-Indazole: A simpler indazole compound without the isopropyl and aldehyde groups.
2H-Indazole: Another indazole isomer with different electronic properties.
1-Isopropyl-1H-indazole-3-carbaldehyde: A positional isomer with the aldehyde group at a different position.
Uniqueness: 1-Isopropyl-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group and the aldehyde functionality provides distinct chemical properties compared to other indazole derivatives .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-propan-2-ylindazole-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11-4-3-9(7-14)5-10(11)6-12-13/h3-8H,1-2H3 |
InChI Key |
HTSOKASGXROAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
